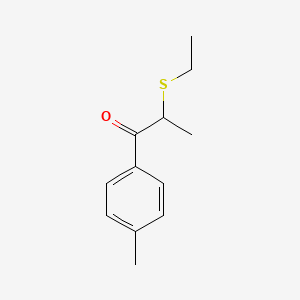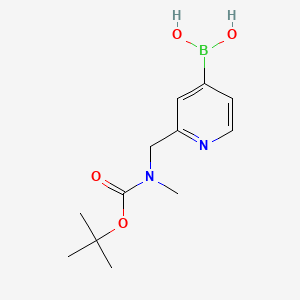
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a boronic acid group and a tert-butoxycarbonyl-protected amine. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the boronic acid group. The tert-butoxycarbonyl (Boc) group is then added to protect the amine functionality. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include boronic esters, piperidine derivatives, and various substituted pyridine compounds. These products can be further utilized in different applications, including drug development and material science .
Applications De Recherche Scientifique
2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of enzymes that contain these functional groups. This interaction can modulate the activity of the enzymes and affect various biochemical pathways .
Propriétés
Formule moléculaire |
C12H19BN2O4 |
|---|---|
Poids moléculaire |
266.10 g/mol |
Nom IUPAC |
[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H19BN2O4/c1-12(2,3)19-11(16)15(4)8-10-7-9(13(17)18)5-6-14-10/h5-7,17-18H,8H2,1-4H3 |
Clé InChI |
GTVIXCXWJZQYNS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)CN(C)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13461689.png)
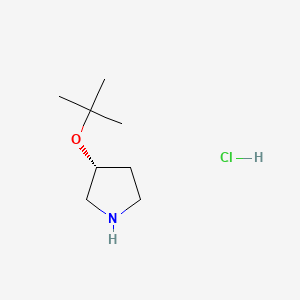
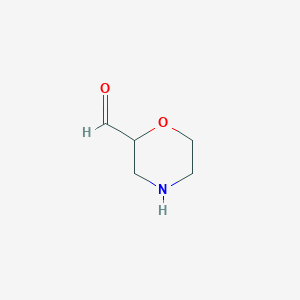
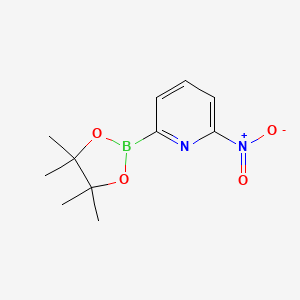
![(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13461700.png)
![1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13461706.png)
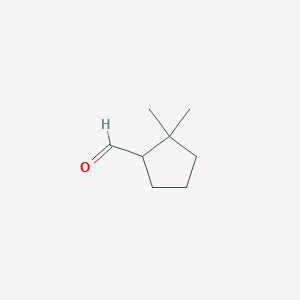
![N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13461716.png)
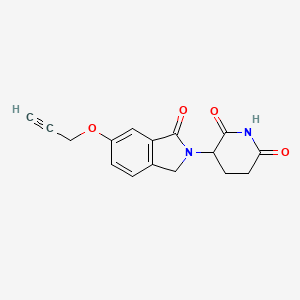

![tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate](/img/structure/B13461744.png)
![tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13461753.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
